2-[(5-fluorothiophen-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
- 2-[(5-fluorothiophen-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione: , also known as Y6 , is a compound with the following chemical formula:
- It features a fused isoindole ring system with a fluorothiophene side group.
- Y6 has garnered interest due to its applications in organic solar cells (OSCs) and other optoelectronic devices.
C20H12F2N2O2S2
.Preparation Methods
Synthetic Routes: Y6 can be synthesized through various routes, including multistep organic synthesis.
Reaction Conditions: The exact conditions depend on the specific synthetic pathway, but they typically involve coupling reactions, cyclizations, and functional group transformations.
Industrial Production: While Y6 is not yet produced industrially at large scale, research efforts focus on scalable and efficient synthesis methods.
Chemical Reactions Analysis
Reactivity: Y6 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction, but they often involve modifications of the fluorothiophene or isoindole moieties.
Scientific Research Applications
Organic Solar Cells: Y6 serves as an electron acceptor material in OSCs due to its favorable energy levels and efficient charge transport properties.
Photodetectors: Y6-based devices exhibit excellent photoresponse characteristics.
Light-Emitting Diodes (LEDs): Y6 derivatives have been explored for electroluminescent applications.
Mechanism of Action
- Y6’s mechanism involves efficient energy transfer from donor materials (e.g., polymeric donors like PM6) to Y6.
- The long-range energy transfer assists excitons to reach the preferred Y6/PM6 interfaces, enhancing OSC performance.
Comparison with Similar Compounds
Similar Compounds: Y6 belongs to the family of non-fullerene acceptors (NFAs) used in OSCs.
Uniqueness: Y6 stands out due to its fluorothiophene side group and isoindole core, contributing to its favorable properties.
Properties
Molecular Formula |
C13H8FNO2S |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-[(5-fluorothiophen-2-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H8FNO2S/c14-11-6-5-8(18-11)7-15-12(16)9-3-1-2-4-10(9)13(15)17/h1-6H,7H2 |
InChI Key |
VAZWOFIXNDHNDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)F |
Origin of Product |
United States |
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